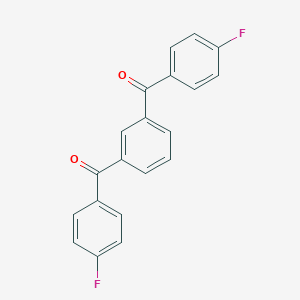

1,3-Bis(4-fluorobenzoyl)benzene

概要

説明

1,3-Bis(4-fluorobenzoyl)benzene is an organic compound with the molecular formula C20H12F2O2. It is a fluorinated building block used in various chemical syntheses. This compound is known for its ability to polymerize with other compounds to form high molecular weight polymers, making it valuable in materials science and polymer chemistry .

準備方法

Synthetic Routes and Reaction Conditions

1,3-Bis(4-fluorobenzoyl)benzene can be synthesized through aromatic nucleophilic polycondensation. One common method involves the reaction of 4-fluorobenzoyl chloride with 1,3-dihydroxybenzene in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale aromatic nucleophilic polycondensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like N-methyl-2-pyrrolidinone are often employed to facilitate the polymerization process .

化学反応の分析

Types of Reactions

1,3-Bis(4-fluorobenzoyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Polymerization: It can polymerize with compounds like bisphenol-A to form high molecular weight polymers

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with the use of catalysts.

Polymerization: Solvents like N-methyl-2-pyrrolidinone and bases such as pyridine are commonly used

Major Products Formed

Substitution Reactions: Products include various substituted derivatives of this compound.

Polymerization: High molecular weight polymers, such as sulfonated poly(aryl ether ketone)s (SPAEK), are formed

科学的研究の応用

Synthesis of 1,3-Bis(4-fluorobenzoyl)benzene

The synthesis of this compound typically involves the reaction of fluorobenzoyl chloride with benzene derivatives in the presence of Lewis acids such as aluminum chloride. The process can be optimized to yield high purity and significant quantities of the product, which is crucial for industrial applications .

Poly(aryl ether ketones) Synthesis

This compound serves as a key monomer in the synthesis of poly(aryl ether ketones), which are known for their excellent thermal stability, mechanical strength, and resistance to chemicals. These polymers find applications in:

- Aerospace components

- Electrical insulation

- Automotive parts

Proton Exchange Membrane Materials

Research has demonstrated that this compound can be used to develop sulfonated poly(aryl ether ketone)s (SPAEK), which are promising candidates for proton exchange membranes in fuel cells due to their high ionic conductivity and thermal stability .

High-Performance Plastics

The compound is also utilized as a precursor for high-performance plastics such as polyether ketosulfones and laminated materials. These materials are employed in environments requiring high strength and resistance to heat and chemicals .

Case Study 1: Fuel Cell Applications

In a study published in Journal of Membrane Science, researchers synthesized SPAEK from this compound, demonstrating its effectiveness as a proton exchange membrane with improved performance compared to traditional materials . The study highlighted the material's ability to maintain conductivity at elevated temperatures.

Case Study 2: Development of Polyimides

Another significant application involves the incorporation of this compound into polyimide formulations aimed at achieving low glass transition temperatures while maintaining thermal stability. This research indicated that the resulting polyimides exhibited enhanced mechanical properties suitable for aerospace applications .

Market Insights

The global market for this compound is projected to grow significantly due to its increasing use in high-performance materials. The compound's versatility in various industrial applications positions it as a valuable asset in material science research and development .

作用機序

The mechanism of action of 1,3-Bis(4-fluorobenzoyl)benzene involves its ability to generate reactive oxygen species and activate nucleophilic protons on the benzene ring. This compound can bind to DNA via hydrogen bonding interactions with cytosine bases, leading to the inhibition of DNA synthesis. This mechanism is particularly relevant in its potential anticancer applications .

類似化合物との比較

Similar Compounds

- 4,4′-Difluorobenzophenone

- 4-Fluorobenzophenone

- 1,4-Dibenzoylbenzene

- 4,4′-Dihydroxybenzophenone

Uniqueness

1,3-Bis(4-fluorobenzoyl)benzene is unique due to its dual fluorine substitution, which enhances its reactivity and ability to form high molecular weight polymers. This makes it particularly valuable in the synthesis of advanced materials and polymers compared to its similar compounds .

生物活性

1,3-Bis(4-fluorobenzoyl)benzene is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting cancer cell invasion, and its potential as a therapeutic agent.

Chemical Structure and Properties

This compound belongs to the class of benzoylbenzene derivatives, characterized by two fluorobenzoyl groups attached to a central benzene ring. Its molecular formula is CHFO, and it exhibits significant lipophilicity due to the presence of fluorine atoms, which can enhance its interaction with biological membranes.

Research has highlighted that this compound acts primarily as an inhibitor of cathepsin L, a cysteine protease implicated in tumor invasion and metastasis. The inhibition of cathepsin L can lead to decreased cancer cell migration and invasion, making it a promising candidate for anti-metastatic therapy.

Key Findings:

- Cathepsin L Inhibition : The compound demonstrated low IC50 values (14.4 nM), indicating potent inhibition against cathepsin L compared to other analogues .

- Selectivity : It exhibited selectivity for cathepsin L over cathepsin B, suggesting a targeted approach in cancer treatment .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the invasive potential of various cancer cell lines:

- MDA-MB-231 Breast Cancer Cells : The thiosemicarbazone analogue derived from this compound inhibited invasion through Matrigel by 70% at a concentration of 10 μM .

- PC-3ML Prostate Cancer Cells : The compound significantly reduced the invasive capabilities by 92% at 5 μM .

In Vivo Studies

Initial in vivo assessments in mouse models have indicated that compounds related to this compound are well-tolerated and can delay tumor growth without significant cytotoxicity towards normal cells. This characteristic is crucial for developing effective anti-cancer therapies that minimize damage to healthy tissues.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in different cancer models:

| Study | Cancer Type | Treatment Concentration | Effectiveness |

|---|---|---|---|

| Breast | 10 μM | 70% invasion inhibition | |

| Prostate | 5 μM | 92% invasion inhibition | |

| Various | Not specified | Potent cathepsin L inhibition |

These findings support the potential use of this compound as part of a therapeutic strategy against metastatic cancers.

特性

IUPAC Name |

[3-(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F2O2/c21-17-8-4-13(5-9-17)19(23)15-2-1-3-16(12-15)20(24)14-6-10-18(22)11-7-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISLKPDKKIDMQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350852 | |

| Record name | 1,3-Bis(4-fluorobenzoyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108464-88-6 | |

| Record name | 1,3-Bis(4-fluorobenzoyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 1,3-Bis(4-fluorobenzoyl)benzene has the molecular formula C20H12F2O2 and a molecular weight of 322.30 g/mol.

A: Researchers commonly use techniques like FTIR, 1H NMR, and 13C NMR to characterize this compound. [, , ] These methods provide information on the presence of functional groups, the arrangement of hydrogen and carbon atoms, and can confirm the successful synthesis of the compound.

A: this compound acts as an activated aromatic difluoride, undergoing nucleophilic aromatic substitution (SNAr) reactions with bisphenol monomers. [, , ] This reactivity is key to its use in synthesizing various poly(arylene ether ketone)s and related polymers.

A: Reaction conditions like solvent, temperature, and the choice of base can significantly influence the polymerization process. [, ] For instance, using different alkali metal carbonates can lead to variations in the polymer's sequence distribution and crystallinity. []

ANone: This monomer serves as a building block for a diverse range of polymers, including:

- Poly(arylene ether ketone)s (PAEKs) [, , ]

- Poly(ether ether ketone ketone)s (PEEKKs) [, , , ]

- Poly(phthalazinone ether ketone ketone)s [, ]

- Poly(arylene ether benzimidazole)s []

- Poly(arylene thioether ketone ketone sulfone)s []

ANone: These polymers often exhibit:

A: This monomer is soluble in organic solvents like N-methyl-2-pyrrolidinone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMAc), facilitating its use in polymerization reactions. [, , ]

A: Introducing specific structural features, such as pendant groups or different co-monomers, allows for fine-tuning polymer properties like solubility, glass transition temperature, and mechanical strength. [, , ] For instance, incorporating bulky pendant groups can enhance solubility. []

A: These polymers are known for their high thermal stability, with some exhibiting 5% weight loss temperatures exceeding 500°C. [, ] This stability is crucial for applications involving high operating temperatures.

A: The presence of different linkages (ether, ketone, sulfone) and aromatic units influences the polymer's susceptibility to thermal and oxidative degradation. [] Research on structure-property relationships helps in designing polymers with improved stability.

ANone: As with any chemical, appropriate safety data sheets should be consulted. Generally, it's advisable to handle this compound using personal protective equipment in a well-ventilated area.

A: Research into the environmental impact of these materials is ongoing. [] Exploring sustainable synthesis routes, biodegradable polymer designs, and efficient recycling methods are important areas of focus. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。